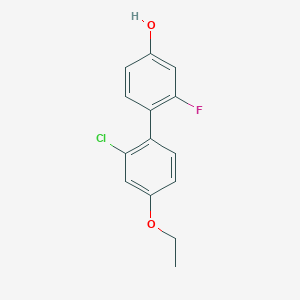
5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% (5-CEFP-2-FP) is an organic compound used in scientific research and laboratory experiments. It is a phenol derivative, with a chloro-ethoxy-phenyl group attached to a fluorophenol ring. 5-CEFP-2-FP is an important reagent for various synthetic methods, and has recently been studied for its biochemical and physiological effects.
Scientific Research Applications
5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% has been studied for its scientific research applications in various fields, such as pharmaceuticals, biochemistry, and materials science. It has been used as a reagent in the synthesis of various compounds, including inhibitors of enzymes, drugs, and polymers. In addition, 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% has been used in the synthesis of organic compounds, such as amino acids, peptides, and nucleic acids.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as cytochrome P450 and other enzymes involved in the metabolism of drugs. In addition, 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% may act as an antioxidant, which can protect cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% are not yet fully understood. However, it has been shown to have anti-inflammatory and anti-cancer properties. In addition, 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% has been studied for its potential to reduce oxidative stress and protect cells from damage.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% in laboratory experiments include its high purity and low toxicity. In addition, 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% is relatively easy to synthesize and is stable under a wide range of conditions. The major limitation of 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% is its potential to cause skin irritation and eye irritation. Therefore, it should be handled with caution and protective equipment should be worn when handling the compound.
Future Directions
The potential future directions for 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% include further research into its biochemical and physiological effects, as well as its potential applications in drug development and materials science. In addition, further research into the mechanism of action of 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% will help to better understand its potential therapeutic effects. Finally, further research into the safety and toxicity of 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% is needed to ensure its safe use in laboratory experiments.
Synthesis Methods
5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% is synthesized by reacting 2-fluorophenol with 4-chloro-2-ethoxyphenyl chloride in the presence of a base. The reaction is carried out in an aqueous solution of a base, such as sodium hydroxide, at a temperature of 80-90°C. The reaction produces an intermediate product, 5-chloro-2-ethoxyphenyl-2-fluorophenol, which is then oxidized to the final product, 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95%.
properties
IUPAC Name |
5-(2-chloro-4-ethoxyphenyl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO2/c1-2-18-10-4-5-11(12(15)8-10)9-3-6-13(16)14(17)7-9/h3-8,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZDZPBEYHEAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684503 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-4-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261962-89-3 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-4-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














